

Application Notes and Protocols: Utilizing RAC1 Modulation to Investigate Endoplasmic Reticulum Stress

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Compound of Interest

Compound Name: (Rac)-E1R

Cat. No.: B2416654

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations to ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1 α , and ATF6.

RAC1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase belonging to the Rho family that acts as a molecular switch in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and signal transduction. Emerging evidence indicates that RAC1 signaling is also intricately linked to the cellular response to ER stress. Modulation of RAC1 activity, therefore, presents a valuable tool for researchers to investigate the mechanisms of ER stress and its implications in various diseases, including cancer and diabetic cardiomyopathy. [1][2] This document provides detailed application notes and protocols for studying ER stress through the modulation of RAC1 activity. While the specific compound "(Rac)-E1R" was not identified in the scientific literature, this guide focuses on the broader and well-established approach of using RAC1 inhibitors to study its role in ER stress.

Data Presentation

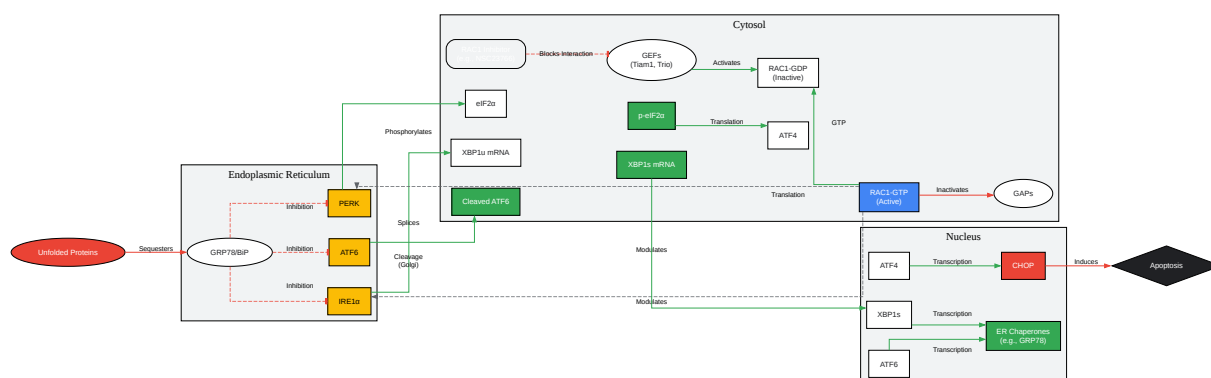
Table 1: Effects of RAC1 Inhibition on ER Stress Markers

Cell Line	Treatment	Effect on ER Stress Markers	Reference
Adult Rat Ventricular Myocytes	High Glucose + RAC1 Inhibition	Decreased GRP78, p-PERK, and cleaved ATF-6	[1]
Human Glioblastoma Cell Lines (LN229, U-87 MG, etc.)	RAC1 Inhibitor (1A-116)	Inhibition of cell proliferation (IC50 values determined)	[3]
Mouse Leukemic L1210 Cells	ER Stress Inducers (Tunicamycin, Thapsigargin)	Altered expression of PERK, IRE1 α , ATF6 α , Grp78/BiP	[4]
Human Melanoma A2058 Cells	Luteolin (induces ER stress)	Increased p-PERK, p-eIF2 α , ATF6, CHOP	

Table 2: Common Pharmacological Modulators of RAC1

Compound	Mechanism of Action	Typical Concentration	Reference
NSC23766	Inhibits Rac1-GEF (Tiam1/Trio) interaction	50-100 μ M	
ZINC69391	Inhibits Rac1-GEF interaction	~50 μ M	
1A-116	Inhibits Rac1-GEF interaction	Varies by cell line (IC50)	
EHT 1864	Inhibits Rac family GTPases	10-50 μ M	N/A

Signaling Pathways and Experimental Workflows





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